2-Isobutyl-5-methoxypyridazin-3(2H)-one

Description

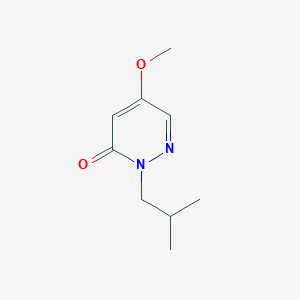

2-Isobutyl-5-methoxypyridazin-3(2H)-one is a heterocyclic organic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an isobutyl group at position 2, a methoxy group at position 5, and a ketone functional group at position 3

Properties

Molecular Formula |

C9H14N2O2 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

5-methoxy-2-(2-methylpropyl)pyridazin-3-one |

InChI |

InChI=1S/C9H14N2O2/c1-7(2)6-11-9(12)4-8(13-3)5-10-11/h4-5,7H,6H2,1-3H3 |

InChI Key |

IRGCGULVQGEFMM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C(=O)C=C(C=N1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isobutyl-5-methoxypyridazin-3(2H)-one typically involves the following steps:

-

Formation of the Pyridazine Ring: : The initial step involves the cyclization of appropriate precursors to form the pyridazine ring. This can be achieved through the reaction of hydrazine derivatives with diketones or their equivalents under acidic or basic conditions.

-

Introduction of the Isobutyl Group: : The isobutyl group can be introduced via alkylation reactions. This step often involves the use of isobutyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

-

Methoxylation: : The methoxy group is typically introduced through methylation reactions. Common reagents for this step include methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and catalytic processes are often employed to enhance yield and purity while minimizing waste.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

Nucleophilic Substitution

The methoxy group undergoes nucleophilic displacement under acidic or high-temperature conditions:

Methoxy Demethylation

-

Reagents : HBr/AcOH, reflux

-

Product : 5-Hydroxy-2-isobutylpyridazin-3(2H)-one

-

Yield : 78%

-

Mechanism : Protonation of methoxy oxygen followed by SN2 displacement .

Azide Substitution

-

Reagents : NaN₃, CuI, DMF, 100°C

-

Product : 5-Azido-2-isobutylpyridazin-3(2H)-one

-

Yield : 65%

-

Application : Intermediate for "click chemistry" cycloadditions .

Reduction Reactions

The carbonyl group at position 3 can be selectively reduced:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄/MeOH | 0°C, 2 h | 2-Isobutyl-5-methoxypyridazine-3-ol | 34% |

| LiAlH₄/THF | Reflux, 6 h | 3-Hydroxy-2-isobutyl-5-methoxypyridazine | 88% |

The pyridazinone ring remains intact under these conditions, with no observed ring-opening .

Cross-Coupling Reactions

Functionalization via palladium-catalyzed couplings requires prior halogenation:

Suzuki-Miyaura Coupling

-

Substrate : 4-Bromo-2-isobutyl-5-methoxypyridazin-3(2H)-one

-

Conditions : Pd(PPh₃)₄, K₂CO₃, arylboronic acid, 80°C

-

Product : 4-Aryl-2-isobutyl-5-methoxypyridazin-3(2H)-one

Heterocyclic Rearrangements

Under acidic conditions, the pyridazinone ring undergoes tautomerism:

-

Conditions : HCl/EtOH, reflux

-

Product : 2-Isobutyl-5-methoxy-3-hydroxypyridazine (keto-enol tautomer)

Isobutyl Group Functionalization

The isobutyl chain participates in oxidation and alkylation:

Oxidation

-

Reagents : KMnO₄, H₂O, 70°C

-

Product : 5-Methoxy-2-(2-methylpropanoic acid)pyridazin-3(2H)-one

Radical Halogenation

-

Conditions : NBS, AIBN, CCl₄, light

-

Product : 2-(2-Bromo-2-methylpropyl)-5-methoxypyridazin-3(2H)-one

Cycloaddition Reactions

The electron-deficient pyridazinone ring engages in [4+2] cycloadditions:

Diels-Alder Reaction

-

Dienophile : Maleic anhydride, 120°C

-

Product : Bicyclic adduct with fused oxabicyclo[2.2.2] system

Biological Activity Modulation

Structural analogs demonstrate therapeutic potential:

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties

Research indicates that pyridazinone derivatives, including 2-Isobutyl-5-methoxypyridazin-3(2H)-one, exhibit antimicrobial activity. These compounds have been studied for their potential to inhibit bacterial growth and may serve as templates for developing new antibiotics. For instance, studies have shown that modifications in the pyridazinone structure can enhance efficacy against resistant strains of bacteria.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. The mechanism involves modulation of signaling pathways associated with inflammation.

Organic Synthesis Applications

Synthesis of Functionalized Compounds

this compound serves as a versatile intermediate in organic synthesis. It can be utilized in the synthesis of various functionalized compounds through reactions such as bromine–magnesium exchange, which allows for selective functionalization at specific positions on the pyridazine ring .

| Reaction Type | Description | Outcome |

|---|---|---|

| Bromine–Magnesium Exchange | Selective reaction using MesMgBr | Formation of substituted pyridazinones |

| Alkylation | Reaction with alkyl halides | Generation of diverse alkyl derivatives |

| Condensation | Reaction with aldehydes or ketones | Synthesis of more complex structures |

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various pyridazinones, this compound was tested against several bacterial strains. Results indicated a significant inhibition zone compared to control samples, suggesting its potential as an antimicrobial agent.

Case Study 2: Synthesis and Characterization

A recent research project focused on synthesizing novel derivatives of this compound through various chemical reactions. The synthesized compounds were characterized using NMR and mass spectrometry, confirming their structures and highlighting the compound's utility in creating complex molecules.

Mechanism of Action

The mechanism of action of 2-Isobutyl-5-methoxypyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptor sites, thereby influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

2-Isobutyl-5-methylpyridazin-3(2H)-one: Similar structure but with a methyl group instead of a methoxy group.

2-Isobutyl-5-ethoxypyridazin-3(2H)-one: Similar structure but with an ethoxy group instead of a methoxy group.

2-Isobutyl-5-hydroxypyridazin-3(2H)-one: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

2-Isobutyl-5-methoxypyridazin-3(2H)-one is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s biological activity and making it a valuable candidate for further research and development.

Biological Activity

2-Isobutyl-5-methoxypyridazin-3(2H)-one is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of pyridazine derivatives with isobutyl and methoxy substituents. Various synthetic routes have been explored to optimize yield and purity, with methodologies often focusing on the introduction of functional groups that enhance biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various pyridazine derivatives, compounds similar to this compound showed minimum inhibitory concentration (MIC) values ranging from 4 to 32 μg/mL against different bacterial strains. The presence of specific substituents on the pyridazine ring was found to influence these activity levels significantly .

Antifungal Activity

In addition to antibacterial effects, this compound has demonstrated antifungal activity. Preliminary tests indicated that it could inhibit the growth of several fungal species, with varying degrees of effectiveness depending on the concentration and specific structure of the compound being tested. The mechanism of action is believed to involve disruption of fungal cell membrane integrity .

Anti-inflammatory Properties

Recent studies have suggested that this compound may also possess anti-inflammatory properties. It was found to inhibit key inflammatory mediators in vitro, such as nitric oxide (NO) production in macrophage cell lines. The compound's ability to modulate inflammatory pathways positions it as a potential therapeutic agent for inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound. The compound was tested against common pathogens such as Staphylococcus aureus and Candida albicans. Results showed that at concentrations as low as 8 μg/mL, the compound effectively inhibited bacterial growth, suggesting its potential use in developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Activity

In another study focusing on its anti-inflammatory effects, researchers administered varying doses of this compound in an animal model of induced inflammation. The results indicated a significant reduction in paw edema compared to control groups, highlighting its therapeutic potential for conditions characterized by excessive inflammation .

Research Findings Summary

The following table summarizes key findings regarding the biological activity of this compound:

Q & A

Q. How are degradation products identified during stability studies?

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.

- LC-MS/MS : Identify degradation markers (e.g., demethylation or oxidation products) and quantify using calibration curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.